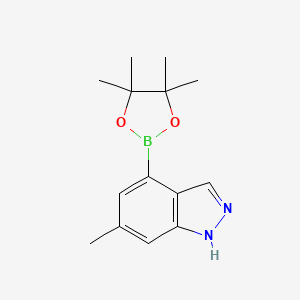![molecular formula C11H16ClNO B15053492 6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)
6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a derivative of benzoazepine and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride typically involves the ring expansion rearrangement of (1E)-6-methoxy-3,4-dihydro-naphthalene-1(2H)-one oxime. This reaction produces a mixture of two isomers, with 2,3,4,5-tetrahydro-7-methoxy-1H-2-benzazepin-1-one being the major product . The reaction conditions often include the use of electron-donating groups and specific catalysts to facilitate the rearrangement.
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an agonist of the 5HT2C receptor, which plays a role in various physiological processes . Additionally, it may inhibit certain enzymes, leading to changes in cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride include:
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: A quinoline derivative with similar structural features.
Ethyl 2,3,4,5-tetrahydro-6-methoxy-5-methyl-2-oxo-1H-benzo[b]azepine-5-carboxylate: Another derivative with additional functional groups.
Uniqueness
What sets this compound apart is its specific methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This unique structural feature allows it to interact differently with molecular targets compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H16ClNO |
|---|---|
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-7-4-6-10-9(11)5-2-3-8-12-10;/h4,6-7,12H,2-3,5,8H2,1H3;1H |
InChI-Schlüssel |
XGSPYTXHAIJANE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1CCCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


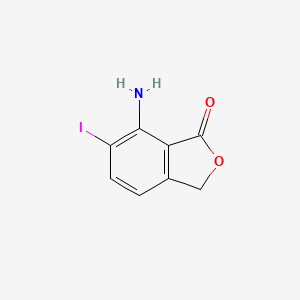
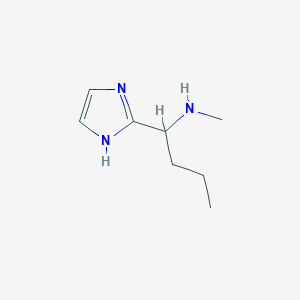

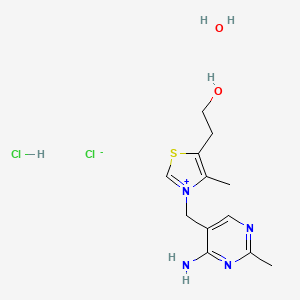

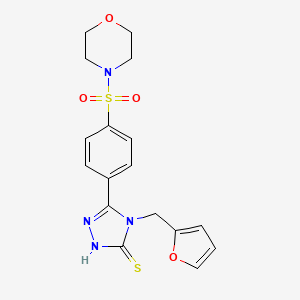
![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B15053460.png)
![7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone](/img/structure/B15053467.png)
